molecular formula C7H11NO3S2 B3339440 N-(3-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1017464-61-7

N-(3-hydroxypropyl)thiophene-2-sulfonamide

Cat. No. B3339440
CAS RN: 1017464-61-7
M. Wt: 221.3 g/mol
InChI Key: JBZAKIBKZYCGMZ-UHFFFAOYSA-N
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Description

“N-(3-hydroxypropyl)thiophene-2-sulfonamide” is a derivative of thiophene sulfonamide . Thiophene sulfonamides are an important class of compounds that have been extensively used in the field of pharmacology due to their biological activities .


Synthesis Analysis

The synthesis of thiophene derivatives, including “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from the thiophene molecule, which is a five-membered ring made up of one sulfur atom . The sulfonamide and thiophene moieties play a significant role in the biological activity of these compounds .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, are known to participate in various chemical reactions. For instance, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are some of the significant synthetic methods to thiophene derivatives .

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)thiophene-2-sulfonamide is not well understood. However, it is believed to act as a chelating agent due to the presence of the sulfonamide and hydroxyl groups. The compound can coordinate with metal ions and form stable complexes. The mechanism of action of the compound as a fluorescent probe is also not well understood. However, it is believed that the binding of the compound with copper ions results in the emission of fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been found to be non-toxic to living cells and can be used for the detection of metal ions in biological samples without affecting the viability of the cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-hydroxypropyl)thiophene-2-sulfonamide in lab experiments include its high selectivity for metal ions, its ability to form stable complexes with metal ions, and its non-toxicity to living cells. The limitations include the lack of understanding of its mechanism of action and the need for further studies to explore its potential applications in scientific research.

Future Directions

The future directions for the research on N-(3-hydroxypropyl)thiophene-2-sulfonamide include the exploration of its potential applications in catalysis, sensing, and imaging. The compound can be used as a catalyst in various reactions due to its ability to coordinate with metal ions. It can also be used as a sensing material for the detection of other analytes in biological samples. The compound can be further modified to improve its selectivity and sensitivity for metal ions and other analytes. The use of this compound in imaging applications can also be explored due to its fluorescent properties. The compound can be used for the detection of metal ions and other analytes in living cells and tissues. Further studies are needed to understand the mechanism of action of the compound and to optimize its synthesis method for various applications.
Conclusion:
This compound is a promising compound that has potential applications in scientific research. Its synthesis method has been optimized, and its potential applications in metal-organic frameworks, sensing, and imaging have been explored. The compound has been found to be non-toxic to living cells and can be used for the detection of metal ions in biological samples. Further studies are needed to explore its potential applications in catalysis, sensing, and imaging, and to understand its mechanism of action.

Scientific Research Applications

N-(3-hydroxypropyl)thiophene-2-sulfonamide has been found to have potential applications in scientific research. It has been used as a ligand in metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. The MOFs containing this compound have been found to have high selectivity for carbon dioxide and other gases. The compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. It has been found to selectively bind with copper ions and can be used for the detection of copper in living cells.

Safety and Hazards

Thiophene-2-sulfonamide, the parent compound of “N-(3-hydroxypropyl)thiophene-2-sulfonamide”, is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(3-hydroxypropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S2/c9-5-2-4-8-13(10,11)7-3-1-6-12-7/h1,3,6,8-9H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZAKIBKZYCGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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